![molecular formula C19H20N6O B10857109 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10857109.png)
3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-42127 is a blood-brain barrier permeable imidazopyridazinamine analog that potently and reversibly inhibits the RNA-binding protein HuR multimerization and blocks HuR nucleocytoplasmic shuttling . This compound has shown significant potential in suppressing the expression and release of several pro-inflammatory mediators with minimal effect on anti-inflammatory cytokines .
Preparation Methods
The synthesis of SRI-42127 involves a multi-step process that includes the formation of the imidazopyridazinamine core followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for SRI-42127 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
SRI-42127 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SRI-42127 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of RNA-binding proteins and their role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of RNA regulation and its impact on cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RNA-binding proteins.
Mechanism of Action
SRI-42127 exerts its effects by inhibiting the multimerization of the RNA-binding protein HuR and blocking its nucleocytoplasmic shuttling. This inhibition leads to the suppression of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the interaction of HuR with Bcl-2 and Mcl-1, leading to decreased tumor growth and reduced inflammation .
Comparison with Similar Compounds
SRI-42127 is unique in its ability to penetrate the blood-brain barrier and selectively inhibit HuR multimerization. Similar compounds include:
SRI-41664: Another HuR inhibitor with similar properties but different chemical structure.
A-92: A compound with glioma inhibitory potential but less effective compared to SRI-42127.
These compounds share the common goal of targeting RNA-binding proteins but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C19H20N6O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-14-11-21-22-16(14)10-13/h2-5,10-12,15H,6-9H2,1H3,(H,21,22) |
InChI Key |
AEHZEVSNZUVPNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


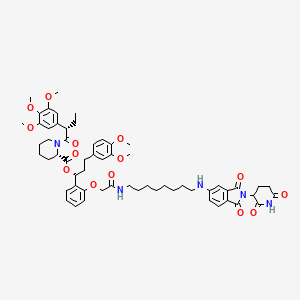
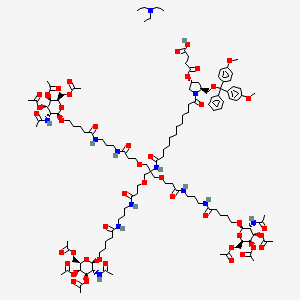
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
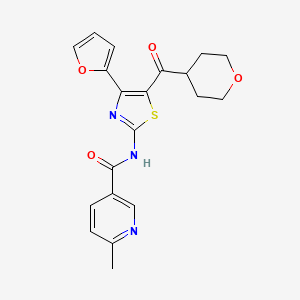
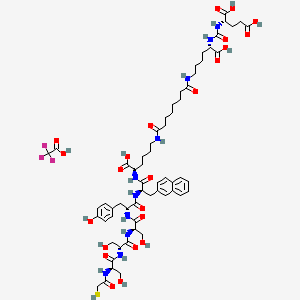
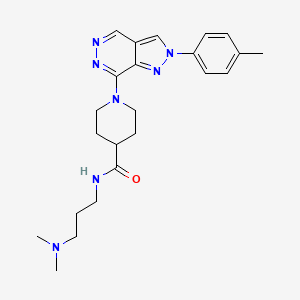

![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)


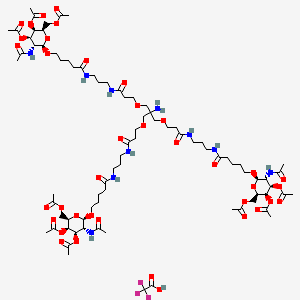
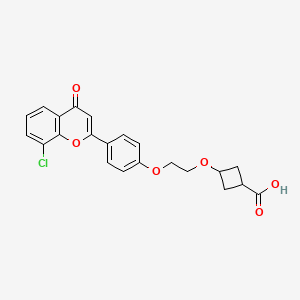

![1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole](/img/structure/B10857098.png)
